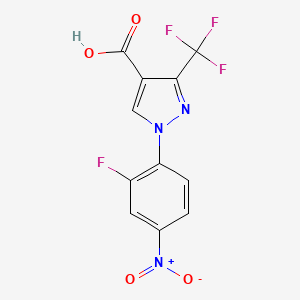
1-(2-Fluoro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with fluorine, nitro, and trifluoromethyl groups
準備方法
The synthesis of 1-(2-Fluoro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
Nitration: Introduction of the nitro group to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Pyrazole Formation: Cyclization reaction to form the pyrazole ring.
Carboxylation: Introduction of the carboxylic acid group.
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
1-(2-Fluoro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-Fluoro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and nitro groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
類似化合物との比較
Similar compounds include other pyrazole derivatives with different substituents. Compared to these compounds, 1-(2-Fluoro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is unique due to its specific combination of fluorine, nitro, and trifluoromethyl groups, which confer distinct chemical and biological properties.
Some similar compounds are:
- 1-(2-Fluoro-4-nitrophenyl)pyrazole
- 1-(2-Fluoro-4-nitrophenyl)-3-methylpyrazole
- 1-(2-Fluoro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole
These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and applications.
特性
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F4N3O4/c12-7-3-5(18(21)22)1-2-8(7)17-4-6(10(19)20)9(16-17)11(13,14)15/h1-4H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQNCAWAVYNREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(C(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F4N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













